molecular formula C17H28N4O3 B2910494 N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049398-80-2

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2910494
CAS No.: 1049398-80-2
M. Wt: 336.436
InChI Key: IKCUEEYFAFLJIE-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a high-purity chemical compound intended for research and development applications. This molecule features a oxalamide core structure, symmetrically substituted with a tert-butyl group on one nitrogen and a complex moiety on the other containing both 1-methyl-1H-pyrrole and morpholine rings. The integration of these specific pharmacophores is of significant interest in medicinal chemistry, particularly for constructing compound libraries aimed at screening for new biological activities . Compounds with similar structural motifs, such as the morpholinoethyl group linked to a heterocyclic system like pyrrole, are frequently investigated in early-stage drug discovery for their potential to modulate various biological pathways . Researchers can leverage this compound as a key building block or intermediate in the synthesis of more complex molecules. It is strictly for laboratory research use. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-tert-butyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-17(2,3)19-16(23)15(22)18-12-14(13-6-5-7-20(13)4)21-8-10-24-11-9-21/h5-7,14H,8-12H2,1-4H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCUEEYFAFLJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=CN1C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the tert-butyl oxalamide and the 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine. These intermediates are then reacted under specific conditions to form the final product.

    Preparation of tert-butyl oxalamide: This can be achieved by reacting tert-butylamine with oxalyl chloride in the presence of a base such as triethylamine.

    Preparation of 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine: This involves the reaction of 1-methyl-1H-pyrrole with morpholine and an appropriate alkylating agent.

    Final coupling reaction: The two intermediates are then coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • N1 Substituents : The tert-butyl group in the target compound may enhance lipophilicity and metabolic stability compared to aromatic N1 groups (e.g., 2,4-dimethoxybenzyl in S336). This could reduce cytochrome P450 (CYP) interactions, as seen in structurally related oxalamides like S5456, where aromatic substituents showed moderate CYP3A4 inhibition (~51% at 10 µM) .
  • N2 Substituents: The morpholinoethyl-pyrrole chain in the target compound contrasts with pyridine (S336) or thiazole (Compound 13) moieties. Morpholine’s polarity may improve solubility, while pyrrole’s aromaticity could influence binding interactions in biological targets.

Metabolic and Toxicological Profiles

  • Metabolism: Oxalamides like S336 undergo rapid hepatic metabolism without amide hydrolysis, likely via oxidation of aromatic/alkyl side chains .
  • Toxicity: Regulatory evaluations of S336 (NOEL = 100 mg/kg/day in rats) suggest oxalamides with bulky N1 groups are well-tolerated . The target compound’s tert-butyl substituent aligns with this safety profile.

Biological Activity

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, identified by its CAS Number 1049398-80-2, is a synthetic organic compound notable for its potential biological activities. This compound features a complex molecular structure that includes a pyrrole ring and an oxalamide moiety, which are known to enhance biological interactions.

Molecular Characteristics

The molecular formula of this compound is C17H28N4O3C_{17}H_{28}N_{4}O_{3}, with a molecular weight of 336.4 g/mol. The structural components contribute significantly to its biological activity, particularly through interactions with various biological targets.

PropertyValue
CAS Number 1049398-80-2
Molecular Formula C17H28N4O3
Molecular Weight 336.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxalamide group allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity. Additionally, the pyrrole ring may facilitate interactions with various cellular pathways, potentially influencing processes such as cell signaling and gene expression.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : In vitro studies have shown promising results regarding the compound's ability to inhibit cancer cell proliferation. The mechanism appears to involve apoptosis induction in cancer cells, potentially through modulation of apoptotic pathways.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound.

  • Antimicrobial Study : A study investigating derivatives of oxalamides found that certain compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that similar structural motifs may confer antimicrobial properties, supporting the exploration of this compound in this context .
  • Cancer Cell Line Testing : Research conducted on pyrrole derivatives indicated their potential in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanisms involved were linked to cell cycle arrest and induction of apoptosis . This aligns with preliminary findings on the subject compound's anticancer properties.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityKey Features
N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamideAntimicrobial, anticancerContains two pyrrole rings
N1-(tert-butyl)-N2-(thiophen-2-yl)ethyl)oxalamideAnticancerIncludes thiophene ring
N1-(tert-butyl)-N2-(pyrrolidin-1-YL)oxalamideNeuroprotectivePyrrolidine moiety enhances activity

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